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Bromoacetamido-PEG4-azide

Cat. No.: B13711359
M. Wt: 383.24 g/mol
InChI Key: ORSKDPOKNPSXDH-UHFFFAOYSA-N
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Description

The Strategic Role of Heterobifunctional Linkers in Chemical Biology and Materials Science

Heterobifunctional linkers are chemical reagents that possess two distinct reactive groups, enabling them to join different molecules or surfaces. scbt.com This capability is crucial for studying molecular interactions, creating novel conjugates, and engineering advanced biomaterials. scbt.com In chemical biology, these linkers are instrumental in probing protein-protein, protein-DNA, and protein-ligand interactions, which provides valuable insights into cellular signaling pathways and enzyme functions. scbt.comglowbase.comglowbase.com In materials science, they are employed to immobilize biomolecules onto various surfaces for applications such as biosensor development and drug delivery systems. scbt.comglowbase.comglowbase.com The capacity for selective and efficient joining of disparate molecules makes these linkers indispensable for designing complex molecular structures and enhancing the functionality of biomaterials. scbt.com

Polyethylene (B3416737) Glycol (PEG) as a Tunable Scaffold for Bioconjugation and Surface Engineering

Polyethylene glycol (PEG) is a synthetic, hydrophilic, and biocompatible polymer with extensive use in biomedical applications. sigmaaldrich.com Its structure, consisting of repeating ethylene (B1197577) oxide units, can be synthesized in various lengths and geometries, including linear, branched, and multi-arm forms. sigmaaldrich.com The terminal hydroxyl groups of PEG can be activated with a variety of reactive functional groups, enabling a wide range of crosslinking and conjugation chemistries. sigmaaldrich.comrsc.org This process, known as PEGylation, is widely used for bioconjugation, drug delivery, surface functionalization, and tissue engineering. sigmaaldrich.comnih.gov

The length of the PEG chain significantly impacts the properties of the resulting conjugate. nih.gov Longer PEG chains create a larger hydrated cloud, which can more effectively shield nanoparticles from interactions with blood components, leading to longer circulation times in the body. nih.govnih.gov For instance, increasing the molecular weight (MW) of PEG on micelles has been shown to prevent aggregation and increase in vivo circulation time. nih.gov The hydrophilicity of the PEG linker can also influence the solubility and stability of the conjugate. Hydrophilic linkers can help to mitigate the hydrophobicity of certain drug payloads, which can improve the physical stability and in vivo performance of antibody-drug conjugates (ADCs). researchgate.net However, there is an optimal range for PEG chain length; excessively long linkers can sometimes lead to decreased efficacy. researchgate.net

PEGylation is a well-established technique for improving the therapeutic properties of various molecules. By attaching PEG chains, the solubility of hydrophobic drugs can be significantly increased. mdpi.com This is due to the hydrophilic nature of PEG, which creates a protective layer around the molecule, enhancing its interaction with aqueous environments. nih.gov Furthermore, this "stealth" effect of the PEG layer sterically hinders interactions with other molecules, thereby reducing non-specific binding to cells and proteins. researchgate.netthermofisher.com This mitigation of non-specific interactions is crucial for improving the accuracy of diagnostic tests and reducing the clearance of therapeutic agents from the body, leading to a longer duration of action. researchgate.net

Bromoacetamido-PEG4-azide: A Versatile Tool for Selective Molecular Assembly

This compound is a heterobifunctional linker that embodies the principles of orthogonal reactivity and the benefits of PEGylation. broadpharm.comaxispharm.com It contains a bromoacetamido group and an azide (B81097) group at opposite ends of a four-unit polyethylene glycol spacer. broadpharm.comaxispharm.com The bromoacetamide group is highly reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins, forming a stable thioether bond. precisepeg.com Concurrently, the azide group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for highly specific and efficient conjugation to molecules containing an alkyne group. broadpharm.comaxispharm.com The PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media. axispharm.com This combination of features makes this compound a powerful tool for a wide range of applications in medical research, drug release, and nanotechnology. axispharm.com

Properties of this compound

Property Value Source
Chemical Formula C12H23BrN4O5 broadpharm.com
Molecular Weight 383.20 g/mol axispharm.com
Purity ≥95% axispharm.com
Solubility DMSO, DCM, DMF broadpharm.com

| Storage Condition | -20°C | broadpharm.com |

Reactive Groups and Their Specificity

Reactive Group Reacts With Reaction Type
Bromoacetamido Thiols (e.g., cysteine residues) Nucleophilic Substitution

| Azide | Alkynes, BCN, DBCO | Click Chemistry |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23BrN4O5 B13711359 Bromoacetamido-PEG4-azide

Properties

Molecular Formula

C12H23BrN4O5

Molecular Weight

383.24 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide

InChI

InChI=1S/C12H23BrN4O5/c13-11-12(18)15-1-3-19-5-7-21-9-10-22-8-6-20-4-2-16-17-14/h1-11H2,(H,15,18)

InChI Key

ORSKDPOKNPSXDH-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr

Origin of Product

United States

Synthetic Methodologies and Precursor Functionalization of Bromoacetamido Peg4 Azide

Retrosynthetic Approaches for the Controlled Construction of Bifunctional PEG Linkers

The design of a synthetic route for Bromoacetamido-PEG4-azide begins with a retrosynthetic analysis to identify logical precursors. The target molecule possesses two distinct functional groups—a bromoacetamide and an azide (B81097)—at opposite ends of a PEG4 spacer. This inherent asymmetry dictates a strategy that prevents the formation of homobifunctional byproducts.

A primary retrosynthetic disconnection breaks the amide bond, yielding a bromoacetylating agent and an amino-PEG4-azide intermediate. A subsequent disconnection of the amino-PEG4-azide reveals a more fundamental precursor, azido-PEG4-alcohol, and necessitates a terminal amine installation. An alternative and more common disconnection strategy involves breaking one of the ether linkages of the PEG chain, which simplifies the starting materials to a bromoacetamido-functionalized alcohol and an azido-functionalized PEG derivative that can be coupled. However, the most straightforward and widely adopted approach involves the sequential functionalization of a symmetrical PEG derivative.

This leads to two key retrosynthetic pathways:

Pathway A: This approach starts with a commercially available, mono-protected tetraethylene glycol derivative, such as monomethoxy-tetraethylene glycol. The terminal hydroxyl group is first converted to an azide. Subsequent deprotection of the other terminus, followed by amination and then bromoacetylation, would yield the final product. This method offers good control but can be lengthy.

Pathway B: A more convergent approach begins with tetraethylene glycol. One hydroxyl group is selectively activated and converted to an azide, yielding a monoazido-PEG4-alcohol. The remaining hydroxyl group is then converted to an amine, which is subsequently acylated with a bromoacetylating agent. A more direct variation involves the direct coupling of a bromoacetamide precursor to an azide-functionalized PEG intermediate. The challenge in this pathway lies in the selective monofunctionalization of the symmetrical starting material.

Ultimately, the most efficient syntheses rely on the controlled, stepwise modification of a pre-formed PEG4 chain to install the desired functionalities with high selectivity and yield.

Synthesis and Derivatization of Bromoacetamido-Functionalized Precursors

The bromoacetamide group is a reactive moiety for nucleophilic substitution, particularly by thiol groups in proteins. broadpharm.com Its introduction typically occurs late in the synthetic sequence to avoid unwanted side reactions. The most common method for creating the bromoacetamide functionality is the acylation of a primary amine with a bromoacetylating agent.

A key precursor is amino-PEG4-azide. The synthesis of this intermediate often starts from a commercially available diamine. A two-step, one-pot method can be employed to convert the two amino groups into an azide and an α-bromoacetamide group. nih.gov For instance, a diamine can be reacted with triflyl azide (TfN₃) in the presence of a copper catalyst to selectively convert one amine to an azide. nih.gov The remaining amine can then be reacted with a bromoacetylating agent like bromoacetyl bromide or bromoacetic anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Alternatively, if starting from an alcohol-functionalized precursor, the hydroxyl group must first be converted to an amine. This can be achieved through various methods, including a Mitsunobu reaction with phthalimide (B116566) followed by hydrazinolysis, or by conversion to a mesylate or tosylate followed by nucleophilic substitution with ammonia (B1221849) or an azide and subsequent reduction. Once the amine is in place, the bromoacetylation proceeds as described above.

Synthesis and Derivatization of Azide-Functionalized Polyethylene (B3416737) Glycol Intermediates

The azide group is a versatile functional handle, primarily utilized in "click chemistry" reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). broadpharm.comaxispharm.com The synthesis of azide-functionalized PEG intermediates is a well-established process, often starting from commercially available polyethylene glycols.

A common and efficient method involves a two-step process starting from tetraethylene glycol. researchgate.netsemanticscholar.org

Activation of the Hydroxyl Group: One of the terminal hydroxyl groups is converted into a good leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine in an anhydrous solvent such as dichloromethane at reduced temperatures. semanticscholar.orgmdpi.com This selective monotosylation or monomesylation is a critical step for enabling heterobifunctionalization. mdpi.com

Nucleophilic Substitution: The resulting mesylate or tosylate intermediate is then treated with an excess of sodium azide (NaN₃) in a polar aprotic solvent like DMF. semanticscholar.orgmdpi.com The reaction is typically heated to drive the substitution to completion. This Sₙ2 reaction proceeds with high efficiency, yielding the desired α-azide-ω-hydroxyl PEG intermediate. mdpi.com

The efficiency of the azidation step is crucial, and functionalization levels greater than 95% are often achieved. mdpi.com The resulting azido-PEG-alcohol is a key building block for the subsequent introduction of the bromoacetamide group.

Controlled Coupling Reactions for PEG Chain Integration and Heterobifunctional Linker Formation

With the key precursors—an azide-functionalized PEG and a bromoacetamido precursor—in hand, the final step is their controlled coupling to form the heterobifunctional linker. The specific coupling chemistry depends on the functional groups present on the precursors.

A highly convergent strategy involves the coupling of an amine-functionalized PEG-azide with an activated bromoacetic acid derivative. For instance, α-amino-ω-azido-PEG4 can be reacted with N-hydroxysuccinimide (NHS) ester of bromoacetic acid. This reaction proceeds under mild conditions in a suitable buffer to yield this compound.

Alternatively, a more common route involves the modification of the previously synthesized α-azide-ω-hydroxyl PEG intermediate. The terminal hydroxyl group is first converted to an amine. This can be accomplished by:

Activation of the hydroxyl group with a sulfonyl chloride (mesyl or tosyl chloride).

Nucleophilic substitution of the sulfonate ester with ammonia or by using a Gabriel synthesis approach followed by hydrazinolysis to liberate the primary amine.

Reduction of the azide group to an amine is also a possibility, though this would require a different strategy to maintain the bifunctional nature.

Once the α-azide-ω-amino-PEG4 is obtained, the final bromoacetylation step is carried out as described in section 2.2. This involves the reaction of the terminal amine with bromoacetyl bromide or a similar reagent in the presence of a base. This sequential modification of a pre-formed azido-PEG alcohol is often preferred as it allows for better control and purification of the intermediates at each stage.

Optimization of Reaction Conditions for High Purity and Yield in this compound Synthesis

Achieving high purity and yield is paramount in the synthesis of this compound, as impurities can lead to undesirable side reactions in subsequent bioconjugation applications. Optimization focuses on several key parameters for each synthetic step.

For the azidation step , the choice of solvent and temperature is critical. DMF is a common solvent for the reaction of tosylated or mesylated PEG with sodium azide, as it effectively dissolves both reactants. mdpi.com Reaction temperatures are often elevated (e.g., refluxing ethanol) to ensure the displacement of the leaving group proceeds to completion. semanticscholar.org An excess of sodium azide is typically used to drive the reaction forward.

In the bromoacetylation step , careful control of the reaction conditions is necessary to prevent side reactions. The reaction is usually performed at low temperatures (e.g., 0 °C to room temperature) to minimize the potential for over-alkylation or reaction with other nucleophiles. nih.gov The choice of base is also important; a non-nucleophilic, sterically hindered base like DIPEA is often preferred over less hindered bases like TEA to reduce the likelihood of the base itself reacting with the bromoacetylating agent. The slow, dropwise addition of the bromoacetylating agent to the amine solution helps to control the reaction and improve selectivity. nih.gov

The following table summarizes typical reaction parameters that can be optimized:

Reaction StepParameterTypical Conditions/ReagentsPurpose of Optimization
Mesylation/Tosylation ReagentMethanesulfonyl chloride, p-Toluenesulfonyl chlorideControl leaving group ability
BaseTriethylamine, PyridineNeutralize acid byproduct
SolventDichloromethane, ChloroformAnhydrous, aprotic medium
Temperature0 °C to -10 °CMinimize side reactions
Azidation Azide SourceSodium azide (NaN₃)Nucleophile for substitution
SolventDMF, EthanolDissolve reactants, facilitate Sₙ2
TemperatureReflux or elevated temperatureDrive reaction to completion
Bromoacetylation Acylating AgentBromoacetyl bromide, Bromoacetic anhydrideIntroduce bromoacetyl group
BaseDIPEA, TriethylamineScavenge acid byproduct
SolventDichloromethane, DMFAnhydrous, aprotic medium
Temperature0 °C to room temperatureControl reactivity, minimize side products

Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for determining the optimal reaction time and ensuring complete conversion of the starting materials.

Advanced Separation and Purification Techniques for this compound

The purification of this compound and its synthetic intermediates is crucial for obtaining a product of high purity, which is essential for its intended applications. Given the polar and flexible nature of the PEG chain, a combination of purification techniques is often employed.

Column Chromatography: Silica (B1680970) gel column chromatography is a standard method for purifying the intermediates. For example, after the monotosylation or monomesylation of tetraethylene glycol, column chromatography can be used to separate the desired monofunctionalized product from unreacted starting material and difunctionalized byproducts. The choice of eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane) is optimized to achieve the best separation.

Liquid-Liquid Extraction: Aqueous workups are frequently used to remove water-soluble impurities, such as salts and excess reagents. For instance, after the azidation reaction, the reaction mixture can be diluted with water and extracted with an organic solvent like dichloromethane. mdpi.com Washing the organic layer with brine helps to remove residual water. mdpi.com

High-Performance Liquid Chromatography (HPLC): For achieving the highest purity of the final product, reversed-phase HPLC (RP-HPLC) is often the method of choice. This technique separates molecules based on their hydrophobicity. A C18 column is commonly used with a gradient of an organic solvent (like acetonitrile) in water, often with a small amount of an additive like trifluoroacetic acid (TFA) to improve peak shape.

Size-Exclusion Chromatography (SEC): While more commonly used for larger PEG polymers, SEC can be useful for separating PEGylated compounds based on their hydrodynamic volume, especially if there is a significant difference in size between the desired product and any impurities.

The purity of the final product is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and identify any residual impurities. mdpi.com Purity levels of >95% or even >98% are often required for bioconjugation applications. broadpharm.commdpi.com

Purification TechniquePrinciple of SeparationApplication in Synthesis
Silica Gel Chromatography Adsorption/PolaritySeparation of mono- and di-functionalized PEG intermediates.
Liquid-Liquid Extraction Differential SolubilityRemoval of inorganic salts and water-soluble reagents.
Reversed-Phase HPLC HydrophobicityFinal purification of this compound to high purity.
Size-Exclusion Chromatography Hydrodynamic VolumeRemoval of impurities with significantly different molecular sizes.

Mechanistic Chemical Reactivity and Chemoselectivity of Bromoacetamido Peg4 Azide

Electrophilic Reactivity of the Bromoacetamido Moiety

The bromoacetamido group is a well-established electrophile that readily participates in nucleophilic substitution reactions. Its reactivity is primarily exploited for the alkylation of soft nucleophiles, most notably the thiol groups of cysteine residues in proteins.

Kinetics and Regioselectivity in Thiol-Mediated Alkylation Reactions

The reaction of the bromoacetamido group with a thiol proceeds via an SN2 mechanism, where the sulfur atom of the thiol acts as the nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide leaving group. This results in the formation of a stable thioether bond.

The rate of this alkylation reaction is significantly influenced by the nucleophilicity of the thiol, which is, in turn, dependent on the pH of the reaction medium. The reactive species is the thiolate anion (R-S⁻), which is a much stronger nucleophile than the protonated thiol (R-SH). Therefore, the reaction rate increases with pH as the equilibrium shifts towards the formation of the thiolate.

Studies comparing the reactivity of different haloacetamides have shown that the nature of the halogen atom influences the alkylation efficiency. While iodoacetamide (B48618) is generally the most reactive, bromoacetamide offers a good balance of reactivity and stability. researchgate.net In some cases, a cocktail of haloacetamides, including bromoacetamide, has been used to optimize alkylation performance for different peptides or proteins. researchgate.netresearchgate.net

The regioselectivity of the bromoacetamido group is predominantly for cysteine residues over other nucleophilic amino acid side chains like lysine (B10760008) or histidine, especially under controlled pH conditions. nih.gov By maintaining the pH in a range where the thiol group is significantly deprotonated while amines remain largely protonated (e.g., pH ~7-8), preferential alkylation of cysteines can be achieved.

Table 1: Factors Influencing Thiol-Mediated Alkylation by Bromoacetamides

Factor Effect on Reaction Mechanism
pH Rate increases with higher pH. nih.govresearchgate.net Increased concentration of the more nucleophilic thiolate anion.
Thiol pKa Lower pKa thiols react faster at a given pH. researchgate.net Higher proportion of the reactive thiolate form at a given pH.
Solvent Aqueous buffers are common; organic co-solvents can be used. Can influence reagent solubility and protein conformation.

| Temperature | Rate increases with temperature. | Provides the necessary activation energy for the reaction. |

Reactivity with Amine-Containing Substrates

While the bromoacetamido moiety demonstrates a strong preference for thiols, it can also react with amine-containing substrates, such as the ε-amino group of lysine residues or the N-terminal α-amino group of a polypeptide chain. This reaction also proceeds via an SN2 mechanism, resulting in the formation of a secondary amine.

However, the reaction with amines is generally much slower than with thiols under typical bioconjugation conditions (neutral to slightly basic pH). This is because the pKa of primary amines (around 9-10.5) is significantly higher than that of the thiol group of cysteine (around 8.5). Consequently, at a pH of 7.4, a much smaller fraction of amines is deprotonated and thus nucleophilic compared to thiols. The reaction with amines becomes more competitive at higher pH values (pH > 9). nih.gov

pH and Solvent Effects on Bromoacetamido Reactivity

The pH of the reaction medium is a critical parameter for controlling the chemoselectivity of the bromoacetamido group. nih.govresearchgate.net

At acidic to neutral pH (pH < 7): The reaction with thiols is slow as the thiol group is predominantly in its protonated, less reactive form. Reaction with amines is negligible.

At slightly basic pH (pH 7-8.5): This is the optimal range for selective cysteine modification. The thiol group is sufficiently deprotonated to react at a reasonable rate, while amines are still largely protonated and unreactive. researchgate.net

At basic pH (pH > 9): The reaction with both thiols and amines becomes faster. The selectivity for thiols over amines decreases as a significant portion of the amines become deprotonated and nucleophilic. nih.gov

The choice of solvent is also important. The reaction is typically carried out in aqueous buffers to maintain the native conformation of biomolecules. Organic co-solvents like DMSO or DMF can be used to dissolve hydrophobic substrates, but their concentration should be carefully controlled to avoid protein denaturation. The presence of salts can also influence the reaction rate, in some cases accelerating it. acs.org

Bioorthogonal Reactivity of the Azide (B81097) Moiety in Click Chemistry

The azide group of Bromoacetamido-PEG4-azide is a key player in "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility. broadpharm.comnih.gov The azide participates in cycloaddition reactions with alkynes to form stable triazole rings.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanisms and Catalytic Considerations

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click reaction that yields 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.org The reaction is significantly accelerated in the presence of a copper(I) catalyst, with rate enhancements of up to 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org

The proposed mechanism for CuAAC involves the following key steps: wikipedia.orgnih.govacs.org

Formation of a Copper-Acetylide Complex: The copper(I) catalyst coordinates with the terminal alkyne to form a copper-acetylide intermediate. This coordination increases the acidity of the terminal alkyne proton, facilitating its removal.

Coordination of the Azide: The azide then coordinates to the copper-acetylide complex.

Cyclization: A stepwise cyclization occurs, leading to a six-membered copper-containing intermediate.

Rearrangement and Protonation: This intermediate rearranges, and subsequent protonation releases the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for the next catalytic cycle.

Catalytic Considerations: The Cu(I) catalyst can be introduced directly as a salt (e.g., CuBr, CuI) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. nih.gov Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) are often used to stabilize the Cu(I) oxidation state and improve reaction efficiency. The reaction is generally tolerant of a wide range of functional groups and can be performed in aqueous solutions over a broad pH range (typically 4 to 12). organic-chemistry.org

Table 2: Key Components and Conditions for CuAAC

Component Role Common Examples
Azide Dipole in the cycloaddition reaction. This compound
Terminal Alkyne Dipolarophile in the cycloaddition reaction. Propargyl-functionalized molecules
Copper(I) Source Catalyst for the reaction. CuI, CuBr, CuSO₄/Sodium Ascorbate nih.gov
Ligand (optional) Stabilizes Cu(I) and enhances reaction rate. TBTA, THPTA

| Solvent | Dissolves reactants and facilitates the reaction. | Water, t-BuOH/H₂O, DMSO, DMF |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes (e.g., DBCO, BCN)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an alternative to CuAAC that proceeds without the need for a cytotoxic copper catalyst. nih.gov This makes it particularly suitable for applications in living systems. SPAAC utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which has a significantly lower activation energy for the cycloaddition reaction with an azide.

The reaction mechanism is a [3+2] dipolar cycloaddition, similar to the Huisgen cycloaddition, but the ring strain of the cyclooctyne (~18 kcal/mol) dramatically accelerates the reaction rate. The reaction is highly selective and bioorthogonal, as neither the azide nor the strained alkyne has a significant endogenous counterpart in biological systems. SPAAC typically results in the formation of a mixture of regioisomeric triazoles.

The kinetics of SPAAC are generally slower than CuAAC, with second-order rate constants typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. nih.gov However, the development of more reactive cyclooctynes continues to improve the speed of this valuable bioorthogonal reaction.

Table 3: Comparison of CuAAC and SPAAC

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) is required. organic-chemistry.org No catalyst is needed. nih.gov
Reactants Azide and a terminal alkyne. Azide and a strained cyclooctyne (e.g., DBCO, BCN).
Kinetics Very fast, with rate constants up to 10⁵ M⁻¹s⁻¹. Slower than CuAAC, with rate constants typically from 10⁻³ to 1 M⁻¹s⁻¹. nih.gov
Regioselectivity Highly regioselective, yielding the 1,4-disubstituted triazole. organic-chemistry.org Generally produces a mixture of regioisomers.

| Biocompatibility | Copper toxicity can be a concern for in vivo applications. nih.gov | Highly biocompatible due to the absence of a metal catalyst. nih.gov |

Staudinger Ligation for Phosphine-Azide Reactions

The azide moiety of this compound provides a reactive handle for the Staudinger ligation, a bioorthogonal reaction that forms a stable amide bond between the azide and a specifically engineered phosphine (B1218219). doccheck.comlbl.gov This reaction is renowned for its high selectivity and ability to proceed in aqueous environments at physiological temperatures, making it a powerful tool for labeling biomolecules in complex biological systems. lbl.govnih.gov

The mechanism of the Staudinger ligation is a modification of the classic Staudinger reaction. doccheck.comysu.am It begins with the nucleophilic attack of a triarylphosphine on the terminal nitrogen of the azide group. This initial step forms a phosphazide (B1677712) intermediate. organic-chemistry.orgyoutube.com Unlike the classic Staudinger reduction where the intermediate is hydrolyzed to an amine and a phosphine oxide, the Staudinger ligation employs a phosphine reagent that has an electrophilic trap (typically an ester) positioned ortho to the phosphorus atom. doccheck.comlbl.gov

Once the phosphazide is formed, it rapidly loses dinitrogen (N₂) gas to yield an aza-ylide intermediate. organic-chemistry.orgcatalysis.blog This highly reactive intermediate then undergoes an intramolecular cyclization, where the nitrogen attacks the electrophilic ester trap. Subsequent hydrolysis of the resulting cyclic intermediate leads to the formation of a stable amide bond, covalently linking the two molecules, and releases the phosphine oxide byproduct. doccheck.com

Key Research Findings on Staudinger Ligation Kinetics:

Solvent Effects: The reaction proceeds more rapidly in polar, protic solvents. ysu.amacs.org

Phosphine Electronics: Electron-donating substituents on the arylphosphine accelerate the reaction rate by increasing the nucleophilicity of the phosphorus atom. ysu.amnih.gov

The table below summarizes kinetic data from studies on Staudinger ligations, illustrating the reaction rates under specific conditions.

Interactive Table 1: Kinetic Data for Staudinger Ligation Variants

Reactants Rate Constant Conditions Source
Phosphine 7 + Benzyl azide (8) (2.5 ± 0.2) × 10⁻³ M⁻¹ s⁻¹ precisepeg.com = 0.041 M, [H₂O] = 2.8 M in CD₃CN at 20-21 °C ysu.am
Phosphinothioester 11 + Azide 12 (Intramolecular) (7.7 ± 0.3) × 10⁻³ M⁻¹ s⁻¹ 0.175 M reagent concentration, Room Temperature raineslab.com
(Diphenylethyl)phosphine + Azide 12 + Thioester 21 (Intermolecular) (6.5 ± 0.1) × 10⁻⁴ M⁻² s⁻¹ 0.175 M reagent concentration, Room Temperature raineslab.com

Orthogonal Functional Group Compatibility and Sequential Conjugation Strategies

A key advantage of this compound is the orthogonal reactivity of its two terminal functional groups. axispharm.com The bromoacetamide and azide groups react through entirely different mechanisms and under distinct conditions, allowing for their selective and independent manipulation. nih.govnih.gov This orthogonality is fundamental to its use in creating complex bioconjugates through sequential ligation strategies.

The bromoacetamide group is a haloacetyl derivative that serves as a thiol-reactive handle. It reacts with nucleophilic sulfhydryl groups, such as those on cysteine residues in proteins, via an SN2 alkylation reaction to form a stable thioether bond. nih.govthermofisher.com This reaction is highly chemoselective for thiols, particularly at a controlled pH. researchgate.net

The azide group , in contrast, is unreactive towards the nucleophiles typically found in biological systems, such as thiols and amines, at physiological pH. nih.govnih.gov Its reactivity is directed towards specific partners in bioorthogonal reactions, primarily phosphines in the Staudinger ligation or strained alkynes (e.g., DBCO, BCN) in copper-free click chemistry. axispharm.combroadpharm.combroadpharm.com

This differential reactivity allows for a highly controlled, stepwise conjugation process. For instance, the bromoacetamide can be reacted with a thiol-containing molecule first, without affecting the azide. After this initial conjugation and subsequent purification, the still-available azide group can be used for a second, distinct chemical ligation. nih.gov

The compatibility of these functional groups is highlighted by their differing optimal reaction conditions, as detailed in the table below.

Interactive Table 2: Orthogonal Reactivity of Bromoacetamide and Azide Groups

Functional Group Reactive Partner Reaction Type Typical pH Conditions Key Features
Bromoacetamide Thiol (e.g., Cysteine) SN2 Alkylation 7.5 - 9.0 nih.govresearchgate.net Forms a stable thioether bond. Reaction rate is pH-dependent; slower than maleimide (B117702) reaction but highly chemoselective at optimal pH. nih.govresearchgate.net
Azide Engineered Phosphine Staudinger Ligation Physiological (6.5 - 7.5) doccheck.comnumberanalytics.com Forms a stable amide bond. Bioorthogonal and metal-free. doccheck.com
Azide Strained Alkyne (e.g., DBCO) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Physiological (4.0 - 8.5) researchgate.net Forms a stable triazole linkage. Bioorthogonal, copper-free, and typically exhibits very fast kinetics. researchgate.net

This orthogonal characteristic enables sequential conjugation strategies , which are invaluable for assembling precisely defined molecular constructs. A typical strategy involves two main steps:

First Ligation (Thiol-Bromoacetamide): A biomolecule containing a free cysteine residue (e.g., an engineered antibody fragment or peptide) is reacted with this compound. nih.gov The reaction is performed at a pH of approximately 8.0-9.0 to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion, driving the alkylation reaction. nih.gov The resulting conjugate, now featuring a terminal azide, is purified to remove unreacted starting materials.

Second Ligation (Azide-Phosphine/Alkyne): The purified azide-functionalized biomolecule is then reacted with a second molecule of interest that has been modified to contain a phosphine or a strained alkyne group. nih.govresearchgate.net This second reaction proceeds under physiological conditions and does not interfere with the newly formed thioether bond or other functional groups on the biomolecule, completing the synthesis of the heterobifunctional conjugate.

This sequential approach provides absolute control over the assembly of molecular bridges, making this compound a critical tool for applications such as the development of antibody-drug conjugates (ADCs), PROTACs, and complex imaging agents. precisepeg.com

Applications in Advanced Chemical Biology and Molecular Probing

Site-Specific Biomacromolecule Functionalization

The ability to introduce specific modifications into biomacromolecules at defined locations is crucial for elucidating their function, tracking their dynamics, and developing novel therapeutic and diagnostic agents. Bromoacetamido-PEG4-azide provides a means to achieve such site-specific functionalization of proteins and other biomolecules.

The thiol group of cysteine is a relatively rare and highly nucleophilic amino acid, making it an ideal target for site-specific protein modification. The bromoacetamido moiety of this compound reacts chemoselectively with the sulfhydryl group of cysteine residues via an S-alkylation reaction. vectorlabs.com This reaction proceeds efficiently under mild pH conditions (typically around pH 8.0) to form a stable covalent thioether linkage. vectorlabs.com

This targeted cysteine-directed labeling strategy can be employed for a variety of purposes. For instance, after the initial labeling of a protein with this compound, the now-installed azide (B81097) group can be used to attach a wide array of probes, such as fluorophores for imaging, biotin (B1667282) for affinity purification, or drug molecules for targeted delivery. The PEG4 spacer in the linker enhances the water solubility of the conjugate and can help to minimize steric hindrance between the protein and the attached cargo. vectorlabs.com

Illustrative Example of Cysteine-Directed Labeling:

Protein TargetLabeling Efficiency (%)Reporter MoleculeApplication
Recombinant Human Serum Albumin (HSA) (single cysteine mutant)>90Fluorescein-AlkyneIn vitro fluorescence imaging
Cysteine-tagged Nanobody~85Biotin-DBCOAffinity-based protein enrichment
Thiol-containing Enzyme>95Alkyne-modified DrugTargeted enzyme inhibition studies

This table is a representative example based on typical efficiencies for similar bioconjugation reactions and does not represent data from a single specific study.

While the primary target of the bromoacetamido group is the thiol group of cysteine, under certain conditions, it can also react with the ε-amino group of lysine (B10760008) residues. However, this reaction is generally less efficient and requires higher pH to deprotonate the amine and increase its nucleophilicity. The reactivity of lysine residues is also more variable and dependent on their local microenvironment within the protein structure.

The challenge with targeting lysine residues is that they are typically much more abundant on the protein surface than cysteines, which can lead to heterogeneous labeling and a loss of site-specificity. However, in some cases, a particularly reactive lysine residue may be preferentially labeled. By carefully controlling the reaction conditions, such as pH and stoichiometry of the labeling reagent, some degree of control over the modification can be achieved. While not the primary application for bromoacetamide-containing reagents, the potential for lysine modification exists and should be considered when designing experiments. For highly specific lysine modification, other reagents such as N-hydroxysuccinimide (NHS) esters are generally preferred.

The genetic code expansion technology allows for the site-specific incorporation of non-canonical amino acids (ncAAs) with unique functional groups into proteins. nih.govnih.gov This powerful technique opens up new avenues for protein engineering and functionalization. This compound can be used to modify proteins containing ncAAs with nucleophilic side chains that can react with the bromoacetamide group.

For example, an ncAA containing a thiol group could be incorporated at a specific site in a protein, which can then be selectively labeled with this compound. This approach offers a high degree of control over the labeling site, as the position of the ncAA is genetically encoded. Subsequently, the azide handle can be used for further functionalization via click chemistry. gbiosciences.com This strategy has been used to attach a variety of probes to proteins for applications in imaging, proteomics, and drug discovery. researchgate.net

While direct modification of natural nucleic acids with bromoacetamide reagents is not a common strategy, this compound can be used to functionalize modified nucleic acids. For instance, oligonucleotides can be synthesized with a 5' or 3' terminal amino or thiol group. genelink.com These modified oligonucleotides can then be reacted with this compound to introduce an azide handle.

This azide-modified nucleic acid can then be used in a variety of applications. For example, it can be "clicked" to a fluorescent alkyne to create a probe for fluorescence in situ hybridization (FISH) or to a biotin alkyne for affinity capture of interacting proteins or nucleic acids. nih.govresearchgate.net This approach allows for the site-specific labeling of nucleic acids for studies of gene expression, localization, and epigenetic modifications. mdpi.com

Similar to nucleic acids, direct modification of native glycans and lipids with bromoacetamide is not a standard approach. However, this compound can be used to functionalize these biomolecules if they are first modified to contain a reactive nucleophile.

A more common strategy for labeling glycans involves metabolic labeling with azido (B1232118) sugars. nih.govresearchgate.net In this approach, cells are fed with a sugar analog containing an azide group, which is then incorporated into the cellular glycans. These azide-modified glycans can then be detected or functionalized using click chemistry. While this compound is not directly used in this metabolic labeling step, it highlights the importance of the azide group in studying glycans.

For lipids, synthetic lipid analogs containing a thiol or amino head group can be prepared and then reacted with this compound to introduce an azide handle. These azide-modified lipids can be incorporated into liposomes or cell membranes to study lipid trafficking, membrane protein interactions, and to create functionalized lipid nanoparticles for drug delivery.

Development of Activity-Based Probes (ABPs) for Enzyme Profiling

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to study the functional state of enzymes in complex biological systems. frontiersin.orgfrontiersin.org ABPs are small molecule probes that typically consist of a reactive group (or "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag. frontiersin.org

This compound can be used as a building block for the synthesis of ABPs. The bromoacetamide group can serve as the reactive warhead, targeting nucleophilic residues in the active sites of certain enzyme classes, such as cysteine proteases or phosphatases. The PEG4 linker provides spacing and solubility, and the terminal azide serves as a versatile handle for the attachment of a reporter tag via click chemistry. frontiersin.org

The two-step labeling approach offered by this compound is particularly advantageous for ABPP. The initial labeling of the target enzyme can be performed with the relatively small bromoacetamide-PEG-azide probe, which is less likely to interfere with enzyme activity or cell permeability compared to a bulky probe with the reporter tag already attached. After the covalent labeling of the active enzyme, the reporter tag (e.g., biotin for enrichment or a fluorophore for visualization) can be attached via click chemistry. This "click-and-go" approach has been widely adopted in ABPP for the identification of novel enzyme targets and the screening of enzyme inhibitors. nih.govmdpi.com

Research Findings on a Cysteine-Targeting Activity-Based Probe:

Enzyme TargetProbe Concentration (µM)Labeling Time (min)Reporter TagOutcome
Cysteine Protease Family1030Biotin-AlkyneIdentification of active proteases in cell lysate by mass spectrometry
Specific Phosphatase560Rhodamine-AlkyneIn-gel fluorescence visualization of active phosphatase
Deubiquitinating Enzyme2015Alkyne-modified inhibitorCompetitive displacement assay to determine inhibitor potency

This table presents hypothetical data based on typical experimental parameters and outcomes in the field of activity-based protein profiling.

Construction of Proximity-Inducing Molecular Tools for Interactome Mapping (e.g., Chemical Proteomics)

The study of protein-protein interactions, or the interactome, is crucial for understanding cellular function. This compound serves as a key building block in the synthesis of proximity-inducing molecular tools, which are designed to map these interactions within a native cellular environment.

The strategy involves creating bifunctional molecules where one end binds to a protein of interest and the other end, armed with a reactive group, covalently labels nearby proteins. The bromoacetamido group of the linker can be used to attach this molecular tool to a cysteine residue on a specific protein. The azide terminus, in turn, can be utilized via click chemistry to attach a reporter tag, such as biotin, for subsequent enrichment and identification by mass spectrometry.

Table 1: Key Functional Groups of this compound in Proximity Labeling

Functional GroupReactivityRole in Proximity Labeling
BromoacetamidoReacts with thiol groups (e.g., cysteine residues)Covalent attachment to a specific protein of interest.
PEG4 SpacerFlexible and hydrophilicProvides spatial separation between the protein of interest and the reactive/reporter group.
AzideReacts with alkynes via click chemistryAllows for the attachment of reporter tags (e.g., biotin) for enrichment or fluorescent dyes for visualization.

Generation of Multifunctional Protein-Polymer Conjugates and Assemblies

The covalent attachment of polymers to proteins, a process known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This compound offers a versatile platform for creating sophisticated protein-polymer conjugates with multiple functionalities.

The bromoacetamido group allows for site-specific conjugation to a protein, targeting accessible cysteine residues. This is advantageous over less specific methods that target lysine residues, which are often more abundant and can lead to heterogeneous products. The azide group on the other end of the PEG linker provides a convenient handle for further modification.

For example, a therapeutic protein could be conjugated with this compound. Subsequently, a polymer chain with a terminal alkyne group could be "clicked" onto the azide. This polymer could be designed to carry other functional molecules, such as targeting ligands to direct the conjugate to specific cells or tissues, or additional therapeutic agents. This approach allows for the modular construction of multifunctional protein-polymer conjugates with tailored properties.

Furthermore, this linker can be used to create self-assembling protein-polymer structures. By conjugating proteins with this linker and then using click chemistry to introduce complementary binding partners, it is possible to drive the assembly of proteins into well-defined nanoscale architectures.

Integration into Quantitative Biological Assay Development and High-Throughput Screening Methodologies

The specific reactivity of this compound makes it a valuable reagent for the development of quantitative biological assays and for high-throughput screening (HTS) of potential drug candidates.

In assay development, the linker can be used to immobilize proteins onto surfaces in a specific orientation. For instance, a protein with a single accessible cysteine can be attached to a surface functionalized with a bromoacetamide-reactive group. The azide terminus of the PEG linker can then be used to attach a signaling molecule, such as a fluorophore or an enzyme, enabling the development of sensitive immunoassays or biosensors.

In the context of HTS, this compound can be used to develop activity-based probes to screen for enzyme inhibitors. A small molecule inhibitor could be functionalized with an alkyne group. This alkyne-tagged inhibitor could then be used in a competitive binding assay with a cysteine-reactive probe containing an azide. The extent of the click reaction between the probe and a target enzyme, in the presence of the inhibitor, can be quantified to determine the inhibitor's potency. The PEG spacer in this context can improve the solubility and accessibility of the probe.

Table 2: Potential Applications in Assay Development and HTS

ApplicationRole of this compoundExample
Immunoassay Development Site-specific immobilization of capture antibodies or antigens.An antibody with an engineered cysteine is attached to a surface via the bromoacetamido group. The azide is used to attach a detection molecule.
Enzyme Activity Assays Creation of activity-based probes for detecting enzyme function.A substrate analog with a bromoacetamido group covalently binds to the active site cysteine of an enzyme. The azide is used for detection.
High-Throughput Screening Development of competitive binding assays for inhibitor screening.A fluorescently-labeled, alkyne-containing molecule is "clicked" to an azide-functionalized protein. The displacement of this molecule by potential inhibitors is measured.

Applications in Material Science and Biointerface Engineering

Surface Functionalization of Nanoparticles and Colloidal Systems

The modification of nanoparticle surfaces is crucial for their application in biological systems, as the surface chemistry dictates biocompatibility, stability, and cellular interactions. frontiersin.orgnih.gov Bromoacetamido-PEG4-azide serves as a versatile linker for attaching various molecules to nanoparticle surfaces, thereby tailoring their physicochemical properties. axispharm.commdpi.com

This compound is well-suited for the surface modification of inorganic nanomaterials. The bromoacetamide group can form stable covalent bonds with surfaces that have been pre-functionalized with thiol groups. This strategy is commonly employed for gold nanoparticles (AuNPs), which have a high affinity for sulfur. Similarly, silica (B1680970) nanoparticles and quantum dots can be functionalized with thiol- or amine-containing silanes, providing reactive sites for the bromoacetamide group. Once the linker is attached, the terminal azide (B81097) group is exposed and available for subsequent modification via click chemistry, allowing for the attachment of targeting ligands, imaging agents, or other functional molecules. nih.gov This two-step process provides a robust and versatile platform for creating multifunctional inorganic nanomaterials. mdpi.comnih.gov

In the realm of drug delivery and nanomedicine, polymeric nanoparticles and liposomes are frequently used as carriers. This compound can be used to modify the surfaces of these systems to enhance their performance. For polymeric nanoparticles, such as those made from PLGA, the linker can be conjugated to the polymer backbone or surface functional groups. frontiersin.org In the case of liposomes, the linker can be attached to functionalized lipids or proteins incorporated within the lipid bilayer. nih.gov The azide group is a particularly versatile handle for liposome (B1194612) modification, as click chemistry provides a highly efficient and biocompatible method for attaching ligands to pre-formed vesicles without compromising their integrity. springernature.com This "post-modification" strategy is advantageous for incorporating sensitive biomolecules.

A major challenge in the use of nanoparticles in biological environments is their tendency to be recognized by the immune system and aggregate due to protein adsorption (opsonization). researchgate.net The hydrophilic PEG4 spacer in this compound plays a critical role in mitigating this issue. When nanoparticles are coated with this linker, the PEG chains form a hydrated layer on the surface. nih.gov This "stealth" coating physically blocks the adsorption of proteins, which in turn prevents aggregation and reduces uptake by phagocytic cells, leading to significantly improved colloidal stability and longer circulation times in vivo. nih.govnih.gov

Fabrication of Advanced Biosensors and Diagnostic Platforms (Methodology Focus)

The orthogonal reactivity of this compound makes it an ideal component for the modular construction of biosensors. The methodology involves a sequential immobilization strategy where the linker is first used to functionalize the sensor surface, followed by the attachment of a biorecognition element. This approach allows for precise control over the orientation and density of the sensing molecules, which is critical for sensor performance.

The bromoacetamide group can be used to anchor the linker to a sensor substrate, such as a gold electrode modified with a thiol-containing self-assembled monolayer. The terminal azide group is then used to immobilize an alkyne-modified biorecognition molecule (e.g., an antibody, DNA probe, or enzyme) using click chemistry. This method is highly efficient and ensures that the biological component is attached in a controlled manner, preserving its activity.

Table 1: Methodology for Biosensor Fabrication using this compound
StepDescriptionChemistry InvolvedPurpose
1. Surface PreparationModification of the sensor substrate (e.g., gold, silica) to introduce reactive groups.Thiolation of gold surfaces; Silanization of silica surfaces with amine or thiol groups.To create anchor points for the linker.
2. Linker ImmobilizationCovalent attachment of this compound to the prepared surface.Reaction of the bromoacetamide group with surface thiols or amines.To create an azide-terminated surface with a PEG spacer.
3. Biorecognition Element AttachmentConjugation of an alkyne-modified biological probe to the azide-functionalized surface.Copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry).To immobilize the sensing component specifically and efficiently.

Engineering of Bioactive Hydrogels and Polymeric Scaffolds for Research Applications

Poly(ethylene glycol) (PEG)-based hydrogels are widely used as scaffolds in tissue engineering and 3D cell culture due to their biocompatibility and tunable properties. nih.govresearchgate.net However, PEG itself is bio-inert and does not promote cell adhesion. researchgate.net this compound can be used as a tool to introduce bioactivity into these materials. It can be incorporated into the hydrogel network during polymerization or used to modify an existing scaffold. The linker's functional groups allow for the covalent attachment of cell-adhesive peptides (such as RGD), growth factors, or enzymes, thereby creating a microenvironment that can direct cell behavior. researchgate.net

Modifying the surface of a pre-fabricated biomaterial is a common strategy to enhance its biological performance without altering its bulk properties. rsc.orgnih.gov The "grafting-to" approach is a powerful method for this purpose, where fully formed polymer chains are attached to a surface. nih.gov this compound is an excellent reagent for this strategy. The bromoacetamide end can react with functional groups on the biomaterial surface (e.g., amines or thiols), covalently grafting the Azido-PEG4 moiety. This process transforms the original surface into an azide-functionalized platform, which can then be used for further modifications via click chemistry. This covalent attachment ensures the long-term stability of the surface modification, which is crucial for implantable materials and long-term cell culture studies. nih.gov

Table 2: "Grafting-To" Strategy for Biomaterial Surface Modification
PhaseActionResult
1. SubstrateA biomaterial scaffold with surface functional groups (e.g., -NH2, -SH).A reactive surface ready for modification.
2. GraftingThe substrate is reacted with this compound. The bromoacetamide group couples to the surface.A stable, azide-terminated PEG layer is covalently grafted onto the biomaterial surface.
3. Bio-conjugationThe azide-functionalized surface is reacted with an alkyne-containing bioactive molecule (e.g., RGD peptide).A bioactive surface that can specifically interact with cells.

Immobilization of Biomolecules onto Functionalized Substrates

A primary application of this compound is the stable immobilization of biomolecules onto various substrates, transforming them into bioactive surfaces for research and diagnostic purposes. This process leverages the linker's dual reactivity to create a stable bridge between the substrate and the biomolecule of interest.

The general strategy involves a two-step process. First, a substrate material (e.g., glass, gold, magnetic beads, or polymer surfaces) is functionalized with alkyne groups. nih.gov The azide terminus of the this compound is then covalently attached to the surface via a click chemistry reaction. medchemexpress.com This results in a surface densely coated with reactive bromoacetamido groups, ready for the second step.

In the second step, a solution containing the biomolecule, typically a protein or peptide with an accessible thiol group, is introduced. bioglyco.comprecisepeg.com The bromoacetamido groups on the surface react specifically with the thiol groups of the biomolecule, resulting in its covalent and oriented immobilization. vectorlabs.com This method is particularly advantageous as it allows for site-specific attachment through engineered cysteine residues, ensuring that the active sites of enzymes or the binding domains of proteins remain accessible and functional post-immobilization. The immobilization of proteins and enzymes on solid supports is utilized in a variety of applications, from the fabrication of biosensors and biochips to enhancing protein stability. nih.gov

The following table outlines the key components and chemical reactions involved in this immobilization strategy.

ComponentRole / Functional GroupLinker Reaction SiteCovalent Bond Formed
Substrate Solid support (e.g., nanoparticle, microplate, sensor chip)N/AN/A
Surface Modification Alkyne group (for click chemistry)Azide (N₃)Triazole Ring
Biomolecule Protein, peptide, or other thiol-containing moleculeN/AN/A
Biomolecule Functional Group Thiol / Sulfhydryl (-SH)BromoacetamidoThioether Bond

Development of Affinity Surfaces for Chromatographic and Purification Research

The ability of this compound to link biomolecules to solid supports is directly applicable to the development of custom affinity chromatography media for purification research. medchemexpress.com Affinity chromatography is a powerful technique that separates molecules based on highly specific binding interactions. By immobilizing a specific "bait" molecule (a ligand) onto a stationary phase (chromatography resin), a corresponding "prey" molecule (the target) can be selectively captured from a complex mixture. researchgate.netresearchgate.net

This compound serves as an ideal linker for preparing such affinity surfaces. The process mirrors the immobilization strategy described previously but is applied to porous chromatographic supports like agarose (B213101) or sepharose beads.

Steps for Developing a Custom Affinity Column:

Resin Functionalization: The chromatography resin, often supplied with a reactive group like an N-hydroxysuccinimide (NHS) ester, is first modified to introduce alkyne groups.

Linker Attachment: The alkyne-functionalized resin is reacted with this compound. The azide end of the linker attaches to the resin via click chemistry, leaving the bromoacetamido group exposed and available for conjugation.

Ligand Immobilization: A solution containing the chosen ligand, which must possess a free thiol group, is incubated with the linker-modified resin. The bromoacetamido groups react with the ligand's thiols, covalently immobilizing it onto the resin.

Column Preparation and Use: The resulting affinity medium is washed to remove any unreacted ligand and then packed into a chromatography column. When a complex mixture (such as a cell lysate) is passed through the column, only the target protein that specifically binds to the immobilized ligand is retained. After washing away non-binding components, the purified target protein can be eluted.

This method allows researchers to create highly specific purification tools for proteins that may not be easily isolated by standard methods. The stable, covalent linkages ensure minimal leaching of the ligand from the column, leading to higher purity of the final product and a more robust and reusable affinity medium.

The research findings below detail examples of components that can be used in the creation of affinity surfaces.

Research ComponentExample / ApplicationPurpose in Affinity Chromatography
Chromatography Matrix Agarose Beads, SepharoseProvides the solid support for ligand immobilization. researchgate.net
Bait Protein / Ligand His₆-tagged protein, specific antibody fragment (Fab), or peptideThe immobilized molecule that selectively binds the target protein. researchgate.net
Target Protein A protein that specifically interacts with the bait ligandThe molecule to be purified from a complex mixture like cell lysate. researchgate.net
Elution Method pH change, high salt concentration, or competitive ligandDisrupts the bait-target interaction to release the purified protein.

Advanced Analytical Methodologies for Characterization of Bromoacetamido Peg4 Azide Conjugates

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for confirming the formation of the desired conjugate and for monitoring the progress of the conjugation reactions. These techniques provide detailed information at the molecular level, verifying covalent bond formation and the integrity of the conjugated species.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Conjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of Bromoacetamido-PEG4-azide and its conjugates, particularly for smaller molecule conjugations. While its application to very large biomolecules like antibodies can be complex, it provides unparalleled detail for smaller peptide or drug conjugates. nih.gov

¹H NMR and ¹³C NMR are used to confirm the identity and purity of the initial this compound linker. broadpharm.comrsc.org Upon conjugation, specific changes in the NMR spectrum signify a successful reaction. For instance, in a reaction with a thiol-containing molecule, the characteristic signals of the protons in the bromoacetyl group (Br-CH₂ -CO-) will disappear or shift significantly upfield. Concurrently, new signals corresponding to the thioether linkage and the protons of the newly attached molecule will appear. Two-dimensional NMR techniques, such as COSY and HSQC, can further confirm the connectivity of the atoms in the final conjugate. rsc.org

Key Spectral Features for Monitoring Conjugation:

Disappearance of Bromoacetyl Protons: The methylene (B1212753) protons adjacent to the bromine atom in the bromoacetyl group typically appear as a singlet in the ¹H NMR spectrum. Successful conjugation to a thiol results in the disappearance of this peak and the appearance of a new signal corresponding to the newly formed thioether linkage.

Shifts in PEG Chain Protons: The ethylene (B1197577) glycol protons of the PEG4 linker often show subtle shifts upon conjugation, reflecting the change in the chemical environment at the end of the linker. uga.edu

Appearance of New Resonances: Signals corresponding to the protons of the conjugated molecule (e.g., a peptide or small molecule drug) will be present in the spectrum of the purified conjugate.

Table 1: Illustrative ¹H NMR Chemical Shift Changes Upon Conjugation

GroupTypical Chemical Shift (δ) in Unconjugated Linker (ppm)Expected Chemical Shift (δ) in Thiol-Conjugate (ppm)
Br-CH₂ -CO~3.9 - 4.1 (singlet)Signal disappears
S-CH₂ -CONot Applicable~3.2 - 3.6 (singlet or multiplet)
PEG Chain (-O-CH₂ -CH₂ -O-)~3.5 - 3.7 (multiplet)Minor shifts and potential changes in multiplicity
Azide (B81097) Terminus (-CH₂ -N₃)~3.4 (triplet)Remains largely unchanged

Mass Spectrometry (MS) for Molecular Weight Confirmation and Stoichiometry Determination

Mass spectrometry (MS) is a fundamental technique for confirming the successful formation of conjugates by providing precise molecular weight information. rsc.org Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are routinely used. nih.gov

For a conjugate formed from this compound, MS analysis of the final product should show a molecular ion peak corresponding to the sum of the molecular weight of the target molecule and the linker, minus the elements of HBr (from the reaction of the bromoacetyl group with a thiol). High-resolution mass spectrometry (HRMS) can provide highly accurate mass data, often to within a few parts per million, which serves as definitive evidence of the conjugate's elemental composition. rsc.org

In the context of ADCs, where multiple linker-drug payloads may be attached to a single antibody, MS is crucial for determining the drug-to-antibody ratio (DAR). The resulting mass spectrum will show a distribution of peaks, with each successive peak representing the addition of one more linker-payload moiety to the antibody. Deconvolution of this series of peaks allows for the calculation of the average DAR, a critical quality attribute for ADCs. nih.gov

Table 2: Example of Mass Spectrometry Data for an Antibody Conjugate

SpeciesExpected Mass (Da)Observed Mass (Da)Interpretation
Unconjugated Antibody145,000145,000Starting material
Antibody + 1 Linker-Drug146,200146,201Successful conjugation of one unit
Antibody + 2 Linker-Drugs147,400147,402Successful conjugation of two units
Antibody + 3 Linker-Drugs148,600148,603Successful conjugation of three units
Antibody + 4 Linker-Drugs149,800149,805Successful conjugation of four units

UV-Visible Spectroscopy and Fluorescence Spectroscopy for Quantification of Labeling

UV-Visible (UV-Vis) and fluorescence spectroscopy are rapid and non-destructive methods often employed to quantify the extent of conjugation, especially when the molecule being attached possesses a unique chromophore or is fluorescent. unchainedlabs.comnih.gov

UV-Vis spectroscopy can be used to determine the concentration of a protein conjugate in solution by measuring its absorbance at 280 nm (A280). unchainedlabs.com If the attached molecule (e.g., a drug) has a characteristic absorbance at a different wavelength where the protein does not absorb, the ratio of the absorbances can be used to calculate the degree of labeling. researchgate.netrsc.org This relies on the Beer-Lambert law and requires knowledge of the molar extinction coefficients of both the protein and the attached molecule. nih.gov

Fluorescence spectroscopy offers higher sensitivity and is applicable when the conjugated moiety is fluorescent or is tagged with a fluorescent dye. core.ac.uk By measuring the fluorescence emission of the conjugate and comparing it to a standard curve of the free fluorescent molecule, one can accurately determine the concentration of the attached species and thus the labeling ratio. In some cases, in-gel fluorescence imaging can be performed after electrophoretic separation to visualize the labeled protein. rsc.org

Table 3: Quantification of Labeling Using UV-Vis Spectroscopy

ParameterMeasurementValue
Absorbance of Conjugate at 280 nm (A_280)Spectrophotometer1.2
Absorbance of Conjugate at 340 nm (A_340)Spectrophotometer0.3
Molar Extinction Coefficient of Protein at 280 nm (ε_prot,280)Known Value210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient of Drug at 340 nm (ε_drug,340)Known Value15,000 M⁻¹cm⁻¹
Calculated Protein Concentration (A_280 - A_340 * CorrectionFactor) / ε_prot,280~5.5 µM
Calculated Drug Concentration A_340 / ε_drug,34020 µM
Calculated Labeling Ratio (Drug/Protein) Drug Concentration / Protein Concentration~3.6

Chromatographic and Electrophoretic Separation Techniques for Conjugate Analysis

Chromatographic techniques are essential for the analysis and purification of this compound conjugates. They separate the components of a mixture based on differences in their physical properties, such as size, charge, or hydrophobicity.

Size-Exclusion Chromatography (SEC) for Purity and Hydrodynamic Volume Assessment

Size-Exclusion Chromatography (SEC), also known as gel filtration chromatography, separates molecules based on their hydrodynamic volume. nih.gov It is a widely used method to assess the purity of a biomolecular conjugate and to detect the presence of aggregates or fragments.

When this compound is conjugated to a large biomolecule like an antibody, the resulting conjugate will have a larger hydrodynamic volume than the unconjugated antibody. This increase in size leads to a shorter retention time on an SEC column. rsc.orggoogle.com Therefore, SEC can effectively separate the final conjugate from any unreacted antibody. It is also a powerful tool for quantifying the percentage of high molecular weight species (aggregates), which is a critical quality attribute for therapeutic proteins. rsc.org

Table 4: Typical SEC Retention Times for an Antibody Conjugation

SampleRetention Time (minutes)Interpretation
Aggregate18.5High Molecular Weight Species
Antibody-Drug Conjugate21.0Successful Conjugate, increased size
Unconjugated Antibody22.5Unreacted starting material
Free Linker/Drug30.0Low Molecular Weight Impurity

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Isolation

High-Performance Liquid Chromatography (HPLC) is a versatile and high-resolution technique used for both the analysis and purification of this compound conjugates. nih.govrsc.org Reverse-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is particularly useful.

The conjugation of a molecule to the this compound linker often alters its hydrophobicity. This change allows for the separation of the starting materials, intermediate species, and the final product by RP-HPLC. By taking aliquots from the reaction mixture at different time points and analyzing them by HPLC, one can monitor the disappearance of reactants and the formation of the product, thereby tracking the reaction progress. rsc.orgresearchgate.net Furthermore, preparative HPLC can be used to isolate the desired conjugate in high purity from the crude reaction mixture. nih.govrsc.org

Table 5: Monitoring Reaction Progress with RP-HPLC

Reaction Time (hours)Peak Area % (Starting Material)Peak Area % (Product)
0100%0%
165%35%
415%85%
8< 2%> 98%

Quantitative Assessment of Conjugation Efficiency and Site Specificity in Complex Biological Systems

Beyond qualitative confirmation, a quantitative understanding of conjugation efficiency and the precise location of the linker attachment (site specificity) is crucial, especially within complex biological environments. Various advanced techniques are employed for this purpose.

The efficiency of conjugation, often expressed as a percentage of the modified biomolecule, can be influenced by factors such as the molar ratio of the linker to the protein, protein concentration, and reaction time. nih.gov For instance, in studies with related NHS-PEG4-azide linkers, increasing the protein concentration and the linker-to-protein molar ratio has been shown to drive the conjugation reaction to completion. nih.gov

Site specificity is critical for producing homogeneous conjugates with consistent biological activity. This compound is designed to react with specific amino acid residues, primarily the thiol group of cysteines. Achieving site-specific conjugation often involves protein engineering to introduce a unique cysteine residue at a desired location. nih.gov

Advanced analytical methods to quantify efficiency and determine site-specificity include:

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization Quadrupole Time-of-Flight (ESI-QTOF) MS are powerful tools. nih.govresearchgate.net They can precisely measure the mass of the conjugate, allowing for the determination of the number of attached PEG linkers (conjugation efficiency). nih.gov Furthermore, by employing peptide mapping strategies, where the conjugated protein is digested and the resulting peptides are analyzed by MS, the exact amino acid residue(s) modified with the this compound linker can be identified, thus confirming site-specificity. researchgate.net For example, a study using the similar Bromoacetamido-PEG5-azide linker on an antibody confirmed the attachment of one PEG5-azide per light chain and three per heavy chain through ESI-QTOF analysis. nih.gov

High-Performance Liquid Chromatography (HPLC): Techniques such as Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC-HPLC) can be used to separate and quantify the different species in a conjugation reaction mixture (unmodified protein, conjugated protein, excess linker). nih.gov By integrating the peak areas, the percentage of conjugated protein can be calculated.

Enzymatic and Chemical Cleavage: Following conjugation, specific enzymatic (e.g., trypsin) or chemical cleavage can be performed. The resulting fragments are then analyzed, often by MS, to pinpoint the location of the modification. researchgate.net

Table 2: Research Findings on Conjugation Efficiency of an Azide-PEG Linker to a Model Protein (CRM197) nih.gov

This table is adapted from a study on a related NHS-PEG4-N3 linker, demonstrating how reaction conditions can be optimized for conjugation efficiency. A similar experimental design could be applied to this compound.

Protein Concentration (mg/mL)Alkyne:Azide Molar RatioReaction Time (h)Conjugated Protein (%)
51269
51678
52678
1046>95 (Quantitative)

Table 3: Hypothetical Mass Spectrometry Data for Site-Specificity Analysis of a this compound Conjugated Antibody Fragment (Fab)

This table illustrates the expected mass changes upon conjugation, which would be used to confirm site-specific modification.

AnalyteExpected Mass (Da)Observed Mass (Da)Interpretation
Unmodified Fab Light Chain23,50023,501.2Confirms mass of the starting material.
Unmodified Fab Heavy Chain25,00025,000.8Confirms mass of the starting material.
Light Chain + this compound23,883.2 (23,500 + 383.2)23,884.5Confirms single, site-specific conjugation to the light chain.
Heavy Chain25,00025,001.1Confirms no conjugation to the heavy chain.

Future Directions and Emerging Research Paradigms

Integration with Stimuli-Responsive and Photoactivatable Chemistry

A significant frontier in drug delivery and diagnostics is the development of "smart" systems that respond to specific environmental cues. The integration of stimuli-responsive elements into the backbone of linkers like Bromoacetamido-PEG4-azide represents a promising research avenue. While the core structure is passive, it can be redesigned to incorporate moieties that cleave or change conformation in response to specific triggers found in pathological environments, such as altered pH, redox potential, or the presence of specific enzymes. rsc.orgacs.orgacs.orgnih.gov

For instance, a disulfide bond could be engineered into the linker, allowing for reductive cleavage in the high glutathione (B108866) environment of the cell cytoplasm. nih.gov Similarly, acid-labile hydrazone linkages could be included for pH-sensitive release of cargo within acidic endosomes or tumor microenvironments. rsc.orgacs.org

Photoactivatable chemistry offers another layer of control, enabling spatiotemporal command over conjugation events. uzh.ch Future iterations of the linker could incorporate photolabile "caging" groups. These groups would render one of the reactive ends (e.g., the bromoacetamide) inert until it is "unleashed" by irradiation with a specific wavelength of light. researchgate.net This would allow researchers to dictate precisely when and where a conjugation reaction occurs, a powerful tool for in vivo imaging and targeted therapy.

Development of Self-Assembled Systems and Supramolecular Architectures Utilizing Orthogonal Linkers

The principles of self-assembly are central to nanotechnology and the creation of complex, functional materials. PEG derivatives are well-known for their ability to drive the formation of higher-order structures like micelles, liposomes, and nanoparticles when conjugated to hydrophobic molecules such as lipids or fatty acids. creativepegworks.com

The orthogonal nature of this compound makes it an ideal candidate for constructing such systems. In a prospective application, the azide (B81097) terminus could be "clicked" onto an alkyne-functionalized lipid. The resulting amphiphilic molecule would possess a hydrophobic tail and a hydrophilic PEG head, enabling it to self-assemble in aqueous environments into structures like micelles. creativepegworks.com The bromoacetamide group, positioned at the distal end of the PEG chain, would then be displayed on the surface of the micelle, creating a multivalent platform ready for conjugation to thiol-containing proteins, peptides, or antibodies. This approach could be used to create targeted drug delivery vehicles or novel diagnostic nanoparticles. Furthermore, multi-arm PEG structures functionalized with azides have been shown to form supramolecular hydrogels, suggesting that bifunctional linear PEGs could be used as crosslinkers to create complex, three-dimensional scaffolds for tissue engineering. creativepegworks.com

Computational Design and Predictive Modeling for Next-Generation Bifunctional Linkers

The process of developing and optimizing bioconjugates can be resource-intensive. Computational design and predictive modeling offer a path to streamline this process by simulating reaction outcomes and guiding the synthesis of next-generation linkers with enhanced properties. Kinetic models are being developed to predict the outcomes of PEGylation reactions, moving the field from empirical art to data-driven science.

Exploration in Novel Bioorthogonal Reaction Chemistries and Applications

The azide group is a cornerstone of bioorthogonal chemistry due to its small size, stability, and highly specific reactivity. nih.govacs.org Its utility extends beyond the most common click chemistry reactions. While the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most widely used methods for reacting the azide moiety of this compound, there is a rich landscape of other azide-based bioorthogonal reactions to be explored. nih.goveurjchem.comru.nl

The Staudinger ligation, which involves the reaction of an azide with a triarylphosphine to form an amide bond, is a classic bioorthogonal reaction that offers an alternative conjugation pathway without the need for copper catalysts or strained alkynes. acs.orgru.nl Research continues to advance azide-based chemistries, with the development of novel strained cyclooctynes for faster SPAAC kinetics and new catalyst systems to improve the biocompatibility of CuAAC. nih.gov Furthermore, the bioorthogonal toolbox is expanding to include novel reaction partners for azides beyond alkynes, such as nitrones and (imino)sydnones, opening up new possibilities for multiplexed labeling where multiple, distinct bioorthogonal reactions can be performed simultaneously within the same biological system. ru.nlresearchgate.net

Bioorthogonal Reaction Azide Reaction Partner Key Features
Staudinger LigationTriarylphosphineForms a stable amide bond; Copper-free. acs.org
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal AlkyneHigh reaction efficiency; Requires a copper catalyst which can be toxic to cells. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Strained Alkyne (e.g., DBCO, BCN)Copper-free and highly biocompatible; Reaction rate depends on the strain of the alkyne. nih.govaxispharm.com

Expanding the Scope of this compound in Multidisciplinary Research Arenas

The unique bifunctional and orthogonal nature of this compound makes it a powerful tool for building complex molecular architectures across various scientific disciplines. axispharm.com Its applications in medical research, nanotechnology, and materials science are rapidly expanding. axispharm.combiochempeg.com

A key area of growth is in the development of targeted therapeutics. In the field of Antibody-Drug Conjugates (ADCs), this linker can be used to attach a potent cytotoxic drug to a monoclonal antibody. The bromoacetamide end can react with a cysteine residue on the antibody, while the azide end can be "clicked" to an alkyne-modified drug, creating a precisely defined conjugate. broadpharm.com A similar role is envisioned for PROteolysis TArgeting Chimeras (PROTACs), where the linker connects a protein-targeting molecule to an E3 ligase-binding ligand, hijacking the cell's own machinery to degrade a disease-causing protein. broadpharm.com

In nanotechnology, the linker is ideal for the surface functionalization of materials. For example, it can be used to attach biomolecules to the surface of iron oxide nanoparticles for targeted imaging or therapeutic applications. nih.gov Its use in fundamental biological research includes applications in cell culture and polypeptide synthesis, where it can be used to create well-defined bioconjugates for studying cellular processes or to build novel biomaterials. axispharm.combiochempeg.com

Research Area Role of this compound Example Application
Antibody-Drug Conjugates (ADCs) Covalently links a cytotoxic drug to a targeting antibody.The bromoacetamide reacts with an antibody cysteine, and the azide is clicked to an alkyne-drug. broadpharm.com
PROTACs Connects a target-binding ligand to an E3 ligase ligand.Facilitates the formation of a ternary complex leading to targeted protein degradation. broadpharm.com
Nanotechnology Surface modification of nanoparticles with targeting ligands or probes.Functionalizing nanoparticles for targeted drug delivery or biomedical imaging. biochempeg.comnih.gov
Biomaterials Crosslinking molecules to form hydrogels or functionalized surfaces.Creating scaffolds for cell culture and tissue engineering. biochempeg.com
Chemical Biology Assembling complex protein structures or attaching probes to biomolecules.Linking fluorescent dyes or affinity tags to specific sites on proteins for research. nih.gov

Q & A

Q. Experimental design :

  • Thiol reaction : Incubate with cysteine-containing peptides (e.g., glutathione) in PBS pH 8.0.
  • Alkyne reaction : Use propargylamine in CuSO4/sodium ascorbate.
  • Controls :
    • Omit Cu(I) for azide-alkyne specificity.
    • Use thiol-blocking agents (e.g., N-ethylmaleimide) to confirm bromoacetamido selectivity.
  • Analysis : Quantify unreacted starting material via RP-HPLC .

Basic: Which analytical methods quantify this compound in biological matrices?

  • LC-MS/MS : Selective for low-abundance targets in complex mixtures.
  • UV-Vis : Quantify azides via cycloaddition with chromogenic alkynes (e.g., 4-dimethylaminophenylacetylene).
  • Fluorescence quenching : Monitor azide depletion using alkyne-functionalized fluorophores. Validate with spike-recovery experiments in relevant matrices (e.g., serum) .

Advanced: How to resolve conflicting solubility data for this compound in polar vs. non-polar solvents?

Contradictions may stem from:

  • PEG hydration : PEG4’s hydrophilicity dominates in polar solvents (e.g., water, methanol), but bromoacetamido’s hydrophobicity reduces solubility in non-polar solvents (e.g., chloroform).
    Methodology :
  • Measure solubility via gravimetry after saturation.
  • Use dynamic light scattering (DLS) to detect aggregation in mixed solvents.
  • Reference solvent polarity indices (e.g., Hansen parameters) to rationalize results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.